

# CAS number and molecular structure of (R)-cyclopropyl(phenyl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-  
cyclopropyl(phenyl)methanamine

Cat. No.: B1588297

[Get Quote](#)

## An In-Depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

### Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(R)-cyclopropyl(phenyl)methanamine**, a chiral amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, and its role as a privileged scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

## Chemical Identity and Molecular Structure

**(R)-cyclopropyl(phenyl)methanamine**, also known as (R)- $\alpha$ -cyclopropylbenzylamine, is a chiral primary amine. The presence of a cyclopropyl group adjacent to the benzylic stereocenter imparts unique conformational constraints and metabolic stability, making it an attractive building block in drug discovery.

CAS Number: 434307-26-3<sup>[1]</sup> Molecular Formula: C<sub>10</sub>H<sub>13</sub>N<sup>[1]</sup> Molecular Weight: 147.22 g/mol

The hydrochloride salt of this compound is also commonly used and has the CAS number 1416450-04-8.

## Molecular Structure:

The structure of **(R)-cyclopropyl(phenyl)methanamine** features a central chiral carbon atom bonded to a hydrogen atom, a phenyl group, a cyclopropyl group, and an amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center.

Canonical SMILES: C1CC1--INVALID-LINK--N InChI Key: QTUNRTDRPMOQNG-PPHPATTJSA-N

## Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of **(R)-cyclopropyl(phenyl)methanamine** is essential for its application in research and development.

Property	Value	Source
Molecular Weight	147.22 g/mol	PubChem
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem

## Spectroscopic Characterization:

The structural elucidation of **(R)-cyclopropyl(phenyl)methanamine** is confirmed through various spectroscopic techniques.

**<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:** The nuclear magnetic resonance (NMR) spectra of cyclopropylbenzene derivatives exhibit characteristic upfield shifts for the cyclopropyl protons

due to the ring's magnetic anisotropy. This shielding effect is a key diagnostic feature in identifying the presence of the cyclopropyl moiety.[2] While a specific, publicly available, fully assigned spectrum for the (R)-enantiomer is not readily available, the expected chemical shifts can be inferred from related structures and general principles of NMR spectroscopy.[2][3][4]

**Infrared (IR) Spectroscopy:** The IR spectrum of **(R)-cyclopropyl(phenyl)methanamine** would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the phenyl ring. The far-infrared region can provide detailed information about the torsional modes of the -NH<sub>2</sub> group.[5][6][7]

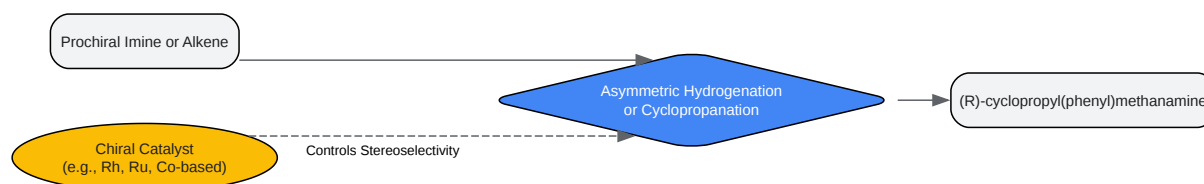
## Synthesis and Chiral Resolution

The enantioselective synthesis of **(R)-cyclopropyl(phenyl)methanamine** is a critical aspect of its use in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric synthesis and chiral resolution are the two primary approaches to obtain the enantiomerically pure compound.

### Asymmetric Synthesis:

Several strategies have been developed for the asymmetric synthesis of cyclopropylamines. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropanation step or the introduction of the amine group.

Conceptual Asymmetric Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the asymmetric synthesis of **(R)-cyclopropyl(phenyl)methanamine**.

One established method involves the asymmetric hydrogenation of a corresponding prochiral imine using a chiral ruthenium or rhodium catalyst.[8] Another approach is the catalytic asymmetric cyclopropanation of an alkene with a diazo compound, followed by conversion of a functional group to the amine.[9]

## Chiral Resolution:

Alternatively, a racemic mixture of cyclopropyl(phenyl)methanamine can be synthesized and then separated into its individual enantiomers. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Chiral Resolution Protocol Overview:

- **Salt Formation:** A racemic mixture of cyclopropyl(phenyl)methanamine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form diastereomeric salts.
- **Fractional Crystallization:** The mixture is cooled to induce crystallization. One diastereomeric salt will typically crystallize out of the solution preferentially due to its lower solubility.
- **Isolation and Liberation:** The crystallized salt is isolated by filtration. The desired (R)-amine is then liberated by treatment with a base to neutralize the chiral acid.
- **Purification:** The final product is purified to remove any remaining impurities.

## Applications in Drug Development

The 2-phenylcyclopropylamine (2-PCPA) scaffold, of which **(R)-cyclopropyl(phenyl)methanamine** is a key example, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, particularly within the central nervous system.[10]

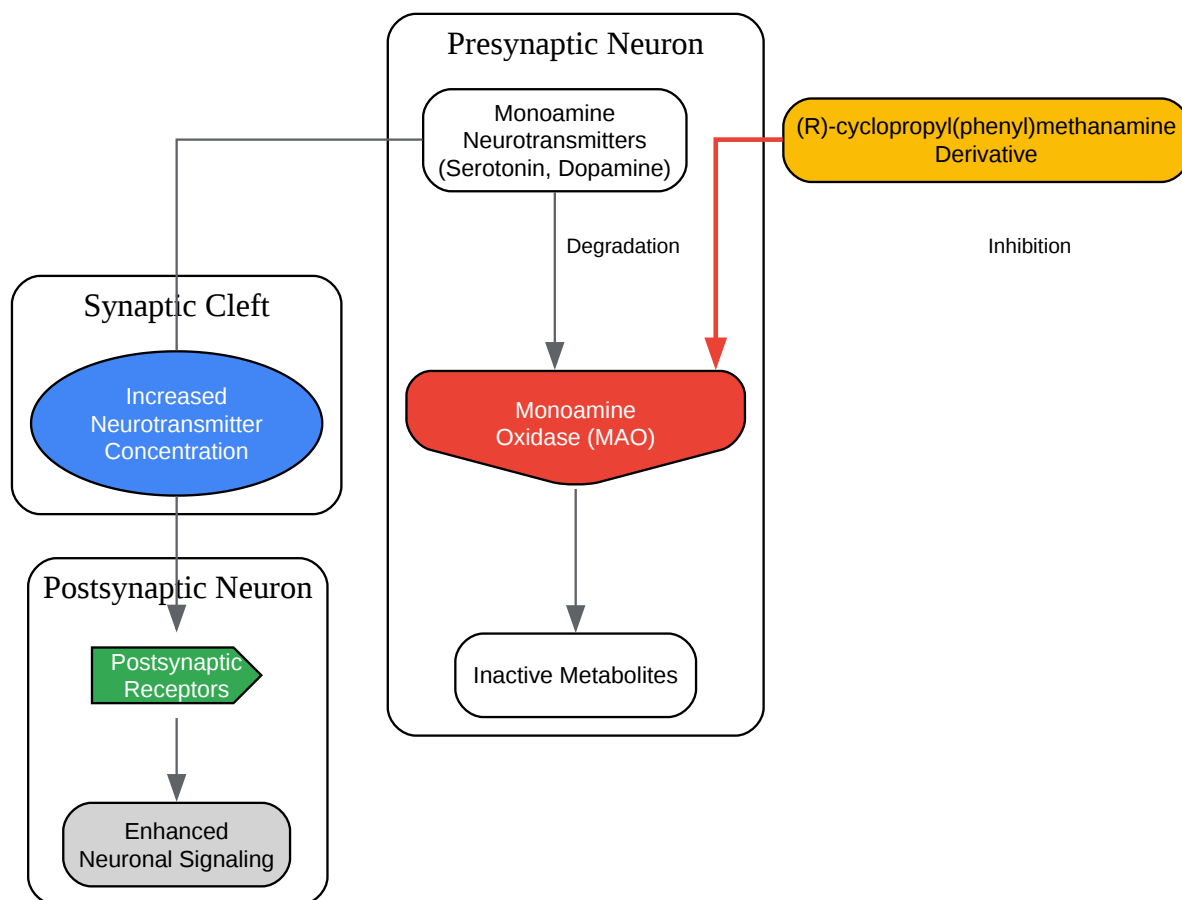
## Mechanism of Action and Therapeutic Targets:

The primary mechanism of action for many 2-PCPA derivatives is the inhibition of monoamine oxidase (MAO) enzymes.<sup>[11][12]</sup> MAOs are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-PCPA derivatives can increase the levels of these neurotransmitters in the brain, leading to antidepressant and other neurological effects.

Beyond MAO inhibition, the 2-PCPA scaffold has been explored for its activity at other targets, including:

- **Lysine-Specific Demethylase 1 (LSD1):** This enzyme is a target for cancer therapy, and 2-PCPA derivatives have shown potential as inhibitors.<sup>[11]</sup>
- **Dopamine Receptors:** Derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective ligands for dopamine D3 receptors, which are implicated in psychiatric disorders.<sup>[13]</sup>

Signaling Pathway Implication:



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. keyorganics.net [keyorganics.net]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ismar.org [ismar.org]
- 5. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH<sub>2</sub> torsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl  $\alpha$ -Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of (R)-cyclopropyl(phenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588297#cas-number-and-molecular-structure-of-r-cyclopropyl-phenyl-methanamine]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)